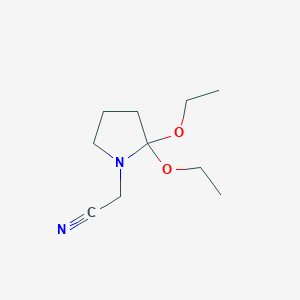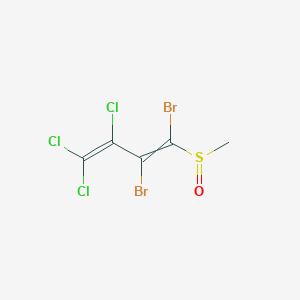
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene is a complex organic compound characterized by the presence of multiple halogen atoms and a methanesulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene typically involves the halogenation of precursor compounds. One common method involves the 1,4-elimination of hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene using an alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanesulfinyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions will modify the methanesulfinyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials, particularly those requiring halogenated intermediates.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene involves its interaction with molecular targets through its halogen atoms and methanesulfinyl group. These interactions can lead to various chemical transformations, such as the formation of covalent bonds with nucleophiles or the generation of reactive intermediates. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-3-chloropropane: Another halogenated compound with similar reactivity.
1,2-Dibromoethane: Known for its use in organic synthesis and as a fumigant.
1,2-Dibromotetrachloroethane: Reacts with alkenes to yield allylic monobromides.
Uniqueness
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene is unique due to the presence of both bromine and chlorine atoms along with a methanesulfinyl group
Propiedades
Número CAS |
90908-52-4 |
|---|---|
Fórmula molecular |
C5H3Br2Cl3OS |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
1,2-dibromo-3,4,4-trichloro-1-methylsulfinylbuta-1,3-diene |
InChI |
InChI=1S/C5H3Br2Cl3OS/c1-12(11)4(7)2(6)3(8)5(9)10/h1H3 |
Clave InChI |
UNQKJESIHNSLMO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C(=C(C(=C(Cl)Cl)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


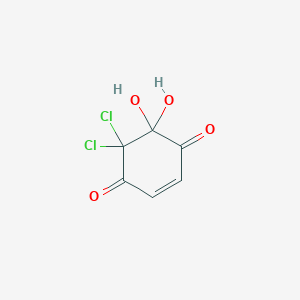


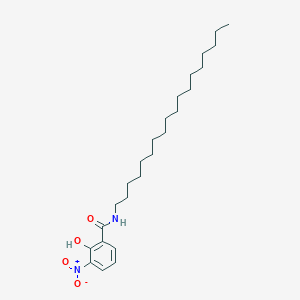




![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
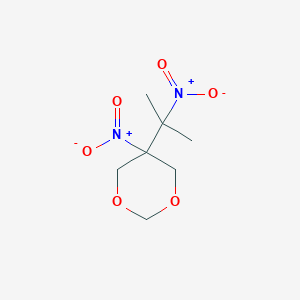
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
